Receptor Binding Affinity: Prodrug vs Metabolite
Ebopiprant (OBE022), as a prodrug, demonstrates a Ki of 1 nM for the human FP receptor, whereas its active metabolite OBE002 exhibits a Ki of 6 nM, indicating a 6-fold higher binding affinity for the prodrug [1]. Both compounds display species-dependent affinity, with Ki values of 26 nM and 313 nM for the rat FP receptor for OBE022 and OBE002, respectively, a 12-fold difference [1].
| Evidence Dimension | Binding affinity (Ki) for human FP receptor |
|---|---|
| Target Compound Data | Ebopiprant (OBE022) Ki = 1 nM |
| Comparator Or Baseline | OBE002 (active metabolite) Ki = 6 nM |
| Quantified Difference | 6-fold higher affinity for OBE022 |
| Conditions | Competitive binding assay using 3H-PGF2α in HEK293 cells stably expressing human FP receptor |
Why This Matters
The high-affinity prodrug design ensures efficient target engagement after oral administration, which is critical for achieving therapeutic concentrations in vivo.
- [1] Pohl O, et al. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor. J Pharmacol Exp Ther. 2018;366(2):349-364. View Source
